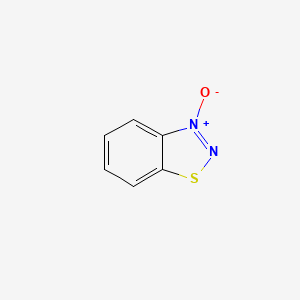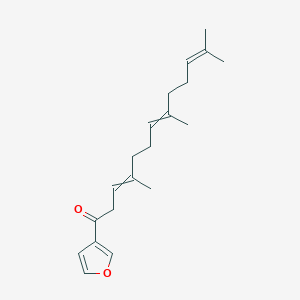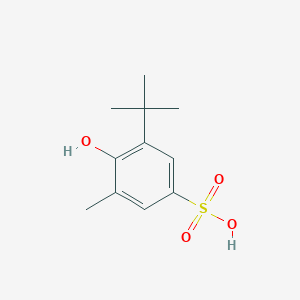![molecular formula C11H23N3O4S B14325581 N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate CAS No. 111676-53-0](/img/structure/B14325581.png)
N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate is a quaternary ammonium compound featuring an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate typically involves the alkylation of N-ethyl-N-methylamine with a suitable imidazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as nickel. The process may involve multiple steps, including cyclization and methylation, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins and pathways. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A histamine H2-receptor antagonist with a similar imidazole structure.
Metiamide: Another histamine H2-receptor antagonist with structural similarities.
4-Methylimidazole: A simpler imidazole derivative used in various chemical applications.
Uniqueness
N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. This structure enhances its solubility in water and its ability to interact with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
111676-53-0 |
|---|---|
Molecular Formula |
C11H23N3O4S |
Molecular Weight |
293.39 g/mol |
IUPAC Name |
diethyl-methyl-[(5-methyl-1H-imidazol-4-yl)methyl]azanium;methyl sulfate |
InChI |
InChI=1S/C10H20N3.CH4O4S/c1-5-13(4,6-2)7-10-9(3)11-8-12-10;1-5-6(2,3)4/h8H,5-7H2,1-4H3,(H,11,12);1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OAMWIUYKRNTYKI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC1=C(NC=N1)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





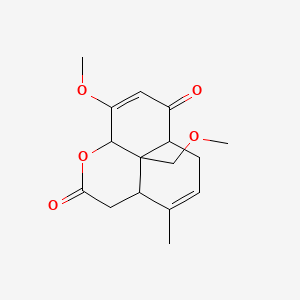
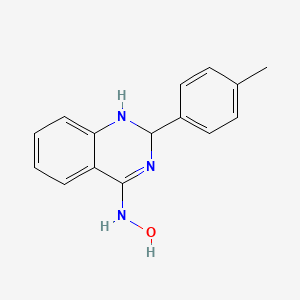
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
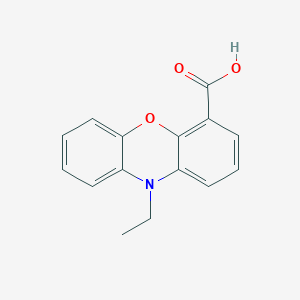
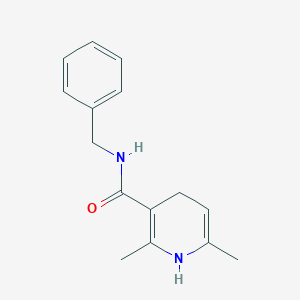

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
